molecular formula C17H20N2O3S B2438475 (Z)-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 898370-62-2

(Z)-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2438475
CAS No.: 898370-62-2
M. Wt: 332.42
InChI Key: WULGERHWAPMGAC-ZCXUNETKSA-N
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Description

(Z)-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.42. The purity is usually 95%.
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Properties

IUPAC Name

N-(5,7-dimethyl-3-propyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-4-5-19-13-9-11(2)8-12(3)15(13)23-17(19)18-16(20)14-10-21-6-7-22-14/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULGERHWAPMGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC(=CC(=C2SC1=NC(=O)C3=COCCO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole moiety linked to a dioxine ring. The presence of substituents such as dimethyl and propyl groups enhances its lipophilicity and may influence its biological interactions.

1. PARP Inhibition

One of the primary biological activities of this compound is its ability to inhibit Poly(ADP-ribose) polymerase 1 (PARP1) . PARP1 is crucial for DNA repair mechanisms, and its inhibition can lead to the accumulation of DNA damage in cancer cells, making it a target for anticancer therapies.

  • IC50 Values:
    • The compound demonstrated an IC50 of approximately 5.8 μM in inhibiting PARP1 activity, indicating moderate potency compared to known inhibitors such as olaparib (IC50 ≈ 0.2 μM) .

2. Anti-inflammatory Activity

The compound has shown potential in modulating the generation of prostaglandin E2 (PGE2) , which is implicated in inflammatory processes. In vitro studies indicated that derivatives of benzothiazoles could effectively suppress PGE2 production in stimulated rat mesangial cells.

  • EC50 Values:
    • Compounds similar to this structure exhibited EC50 values ranging from 118 nM to 177 nM , showcasing significant anti-inflammatory properties .

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50/EC50 (μM)Reference
This compoundPARP1 Inhibition5.8
Similar Benzothiazole DerivativesPGE2 Suppression0.118 - 0.177
Other Benzothiazole CompoundsAntitubercular ActivityVarious

Structure-Activity Relationship (SAR)

The exploration of SAR has revealed that modifications to the benzothiazole and dioxine rings can significantly impact biological activity. For instance:

  • Introduction of polar substituents on the dioxine portion often leads to a loss of activity.
  • Conversely, specific substitutions on the benzothiazole ring can enhance inhibitory potency against PARP1 .

Scientific Research Applications

PARP Inhibition

One of the primary applications of this compound is its role as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) . This enzyme is crucial for DNA repair mechanisms, and its inhibition can lead to the accumulation of DNA damage in cancer cells, making it a target for anticancer therapies.

  • IC50 Value : 5.8 µM

Anti-inflammatory Activity

The compound has shown potential in modulating the production of prostaglandin E2 (PGE2) , which is involved in inflammatory processes. In vitro studies indicated that derivatives of benzothiazoles could effectively suppress PGE2 production in stimulated rat mesangial cells.

  • EC50 Values : Ranges from 0.118 to 0.177 µM for related compounds.

Summary of Biological Activities

CompoundActivity TypeIC50/EC50 (µM)Reference
This compoundPARP1 Inhibition5.8
Similar Benzothiazole DerivativesPGE2 Suppression0.118 - 0.177
Other Benzothiazole CompoundsAntitubercular ActivityVarious

Structure-Activity Relationship (SAR)

Exploration of the structure-activity relationship has revealed that modifications to the benzothiazole and dioxine rings can significantly impact biological activity. For instance:

  • Increasing lipophilicity generally enhances membrane permeability and bioavailability.
  • Substituents such as dimethyl and propyl groups have been shown to influence binding affinity to biological targets.

Case Study 1: Anticancer Potential

A study investigated the effects of (Z)-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide on various cancer cell lines. The results indicated significant cytotoxic effects correlated with PARP inhibition, suggesting potential utility in cancer therapeutics.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, this compound was tested for its ability to modulate inflammatory cytokines in vitro. Results demonstrated a marked reduction in cytokine levels, supporting its potential as an anti-inflammatory agent.

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